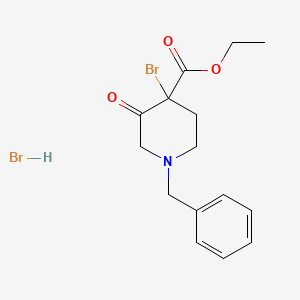

![molecular formula C13H11IN2O3 B578205 Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate CAS No. 1282516-44-2](/img/structure/B578205.png)

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

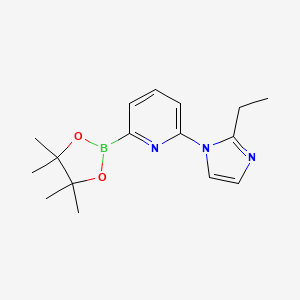

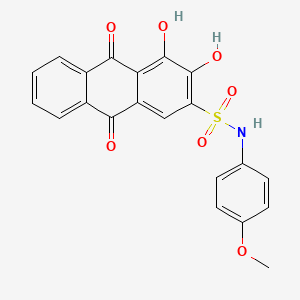

“Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate” is a chemical compound with the CAS number 1282516-44-2 . It has a molecular weight of 370.14 and a molecular formula of C13H11IN2O3 .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring and a benzoxazepine ring .Scientific Research Applications

Synthesis and Chemical Properties

- Novel Synthesis Methods : Research has demonstrated various methods for synthesizing related imidazo-oxazepine compounds, showcasing the versatility and potential for discovering new chemical pathways. For instance, Yavari et al. (2017) developed a transition metal-free approach for synthesizing new 7-methylene-6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepines through regioselective hydroamination (Yavari et al., 2017).

- Crystal and Molecular Structures : The crystal structures of related compounds have been studied, providing insights into their molecular configurations. For example, Govindaraj et al. (2014) analyzed the crystal structures of certain benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates, observing that the oxazepane rings exhibit a twist-chair conformation (Govindaraj et al., 2014).

Biological Activities and Applications

- PI3K Inhibition for Tumor Treatment : Some derivatives of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine have shown potential as selective inhibitors of PI3Kα, indicating their potential in tumor treatment. Yin et al. (2015) synthesized and evaluated twenty-eight derivatives, noting that most exhibited better antiproliferative activities than LY294002, with one compound in particular showing potent and selective activity for PI3Kα (Yin et al., 2015).

- DFT Studies and NLO Properties : Almansour et al. (2016) conducted spectroscopic, X-ray diffraction, and DFT studies on benzimidazole-tethered oxazepine hybrids, offering insights into their charge distributions, regions of reactivity, and nonlinear optical (NLO) properties, suggesting potential applications in NLO technologies (Almansour et al., 2016).

Properties

IUPAC Name |

methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-10-9(6-8)12-15-11(14)7-16(12)4-5-19-10/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPMTIUOJZCKIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCCN3C2=NC(=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728934 |

Source

|

| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282516-44-2 |

Source

|

| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)